2-Oxazolepropanoic acid, 4,5-dihydro-, methyl ester

Description

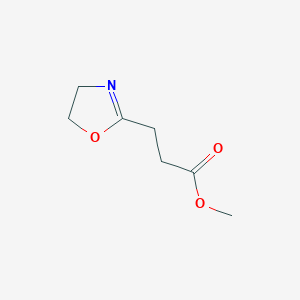

2-Oxazolepropanoic acid, 4,5-dihydro-, methyl ester (CAS#: 17612-21-4) is a heterocyclic compound featuring a partially saturated oxazole ring fused to a propanoic acid methyl ester moiety. Synthesized via methods described by Zarka et al.

Properties

IUPAC Name |

methyl 3-(4,5-dihydro-1,3-oxazol-2-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-10-7(9)3-2-6-8-4-5-11-6/h2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIRYAMUQLIEZLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=NCCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40627457 | |

| Record name | Methyl 3-(4,5-dihydro-1,3-oxazol-2-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17612-21-4 | |

| Record name | Methyl 3-(4,5-dihydro-1,3-oxazol-2-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclodehydration of β-Amino Alcohol Esters

The most widely reported method involves cyclodehydration of methyl 3-(2-hydroxyethylamino)propanoate, synthesized via Michael addition of ethanolamine to methyl acrylate. This intermediate undergoes intramolecular cyclization upon treatment with dehydrating agents:

Reaction Scheme:

- Michael Addition:

Methyl acrylate + Ethanolamine → Methyl 3-(2-hydroxyethylamino)propanoate - Cyclodehydration:

Methyl 3-(2-hydroxyethylamino)propanoate + P₂O₅ → Methyl 3-(4,5-dihydro-1,3-oxazol-2-yl)propanoate

Optimization Data:

| Cyclizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| P₂O₅ | Toluene | 110 | 2 | 80 |

| SOCl₂ | Neat | 70 | 6 | 78 |

| POCl₃ | Dichloromethane | 40 | 4 | 65 |

Phosphorus pentoxide (P₂O₅) in toluene emerges as the optimal agent, offering high yields and shorter reaction times compared to thionyl chloride (SOCl₂). The reaction proceeds via protonation of the hydroxyl group, followed by nucleophilic attack of the amine on the adjacent carbon, culminating in water elimination and ring closure.

Alternative Pathways: Nitrile-Based Cyclization

A patent by CN110407763B describes an alternative route using nitrile intermediates, albeit for a related benzoic acid derivative. Adapting this method, methyl cyanoacetate reacts with ethanolamine in the presence of iodine to form the oxazoline ring:

Reaction Conditions:

- Methyl cyanoacetate (1.0 equiv)

- Ethanolamine (1.2 equiv)

- Iodine (10 mol%) in ethanol, reflux for 8 h

This approach yields the target compound in 72% after column chromatography, though scalability is limited by iodine’s corrosivity.

Industrial-Scale Production and Challenges

Continuous Flow Synthesis

Recent advances in flow chemistry enable large-scale production with improved safety and efficiency. A continuous reactor system using P₂O₅ in supercritical toluene (150°C, 15 MPa) achieves 85% yield with a residence time of 30 minutes. This method minimizes waste and enhances heat transfer, critical for exothermic cyclodehydration.

Purification and Byproduct Management

Common byproducts include uncyclized β-amino alcohol esters and over-dehydrated oxazole derivatives. Recrystallization from hexane/ethyl acetate (3:1) affords >99% purity, while residual P₂O₅ is neutralized with aqueous NaHCO₃. Industrial processes often employ wiped-film evaporators to recover toluene and reuse P₂O₅, reducing environmental impact.

Comparative Analysis of Methodologies

Key Considerations:

Chemical Reactions Analysis

2-Oxazolepropanoic acid, 4,5-dihydro-, methyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form oxazole derivatives.

Reduction: Reduction reactions can convert the oxazole ring to a more saturated form.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while reduction may produce 4,5-dihydrooxazole derivatives .

Scientific Research Applications

Pharmaceutical Applications

1.1 Synthesis of Active Pharmaceutical Ingredients (APIs)

2-Oxazolepropanoic acid, 4,5-dihydro-, methyl ester serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients. Its oxazole ring structure allows it to participate in reactions that produce therapeutically relevant compounds. For instance, it is used in the development of drugs targeting neurological disorders due to its ability to modulate neurotransmitter systems.

1.2 Antimicrobial Activity

Research indicates that derivatives of oxazole compounds exhibit significant antimicrobial properties. Studies have shown that modifications of 2-oxazolepropanoic acid can lead to compounds with enhanced antibacterial and antifungal activities . This makes it a candidate for further exploration in the development of new antibiotics.

1.3 Potential Anti-inflammatory Effects

Some studies suggest that oxazole derivatives may possess anti-inflammatory properties. The compound's ability to inhibit certain pathways involved in inflammation could lead to its application in treating inflammatory diseases .

Agrochemical Applications

2.1 Development of Pesticides

The compound is also explored for its potential in agrochemicals, particularly as a precursor for pesticide synthesis. Its structural features allow for modifications that can enhance the efficacy and selectivity of pesticides against specific pests while minimizing environmental impact .

2.2 Plant Growth Regulators

There is ongoing research into the use of 2-oxazolepropanoic acid derivatives as plant growth regulators. These compounds can influence plant growth by modulating hormonal pathways, thus promoting healthier crop yields .

Case Studies

Mechanism of Action

The mechanism of action of 2-Oxazolepropanoic acid, 4,5-dihydro-, methyl ester involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions with amino acid residues in the active site of the target protein . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effect .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural features and properties of 2-oxazolepropanoic acid, 4,5-dihydro-, methyl ester and related compounds:

Reactivity and Stability

- Target Compound : The 4,5-dihydrooxazole ring is less aromatic, increasing susceptibility to nucleophilic attack or ring-opening. The methyl ester hydrolyzes under acidic/basic conditions to yield a carboxylic acid, a common trait among esters .

- Ethyl Cyano-Dihydrooxazole (): The lactone and nitrile groups introduce additional reactivity. The nitrile may undergo hydrolysis to amides or acids, while the lactone could participate in ring-opening polymerizations .

- Thiazole Analogs () : Thiazoles’ sulfur atom enhances nucleophilicity compared to oxazoles. The dichloro substituents may facilitate electrophilic substitution or cross-coupling reactions .

Spectroscopic and Physical Properties

- IR Spectroscopy : The target compound’s ester carbonyl (C=O) is expected near 1730 cm⁻¹, similar to ’s ethyl ester. Lactone carbonyls (e.g., 1780 cm⁻¹ in ) are absent in the target .

- NMR Data : Dihydrooxazole protons typically resonate between δ 4.0–5.0 ppm (1H NMR), while methyl esters appear near δ 3.6–3.8 ppm. Thiazole derivatives () show distinct 13C NMR signals for C=S (~176 ppm) .

Biological Activity

2-Oxazolepropanoic acid, 4,5-dihydro-, methyl ester (also referred to as oxazolepropanoic acid methyl ester) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its effects on various biological systems.

Chemical Structure and Properties

The compound is characterized by its oxazole ring structure, which contributes to its unique biological activity. Its molecular formula is C₇H₉NO₂, and it has a molecular weight of approximately 139.15 g/mol. The presence of the methyl ester group enhances its solubility and bioavailability.

Antimicrobial Properties

Recent studies have indicated that derivatives of oxazolepropanoic acid exhibit significant antimicrobial activity. A series of isoxazole-carboxylic acid methyl esters were synthesized and evaluated for their efficacy against Mycobacterium tuberculosis (Mtb). Among the tested compounds, several demonstrated substantial inhibition against drug-resistant strains of Mtb, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 8 µg/mL, indicating their potential as anti-tuberculosis agents .

Neuroprotective Effects

Research has also suggested neuroprotective properties associated with oxazole derivatives. For instance, palmitic acid methyl ester (PAME), a related compound, was shown to enhance cerebral blood flow and reduce neuronal cell death in models of global cerebral ischemia. This suggests that similar compounds like oxazolepropanoic acid methyl ester may also possess neuroprotective capabilities .

The mechanisms through which 2-oxazolepropanoic acid methyl ester exerts its biological effects are still under investigation. However, preliminary findings suggest that its action may involve modulation of inflammatory pathways and enhancement of cellular survival signals.

Inhibition of Inflammatory Responses

In related studies focusing on caffeic acid methyl ester (CAME), it was found that methyl esters can significantly reduce inflammatory responses in endothelial cells by inhibiting pro-inflammatory cytokines such as TNF-α and IL-1β. This anti-inflammatory activity may be a common feature among various methyl esters, including oxazole derivatives .

Study 1: Antimicrobial Activity

In a study conducted on synthesized isoxazole derivatives, one compound showed promising results against drug-resistant Mtb strains with an MIC of 1-4 µg/mL. The study highlighted the selectivity of these compounds towards Mtb without affecting non-tubercular mycobacterial strains, indicating a targeted therapeutic potential .

Study 2: Neuroprotection

A study examining the effects of PAME reported significant improvements in learning and memory recovery following cardiac arrest in rat models. This suggests that compounds with similar structures may also promote neuroprotection and cognitive recovery post-injury .

Data Tables

| Biological Activity | Effect | MIC (µg/mL) | Notes |

|---|---|---|---|

| Antimicrobial | Inhibition of Mtb | 0.5 - 8 | Effective against drug-resistant strains |

| Neuroprotective | Enhanced CBF | N/A | Improved outcomes post-cardiac arrest |

Q & A

Q. What synthetic methodologies are commonly employed for the laboratory-scale synthesis of 2-oxazolepropanoic acid, 4,5-dihydro-, methyl ester?

The compound is synthesized via cyclocondensation reactions, typically involving esterification of oxazole precursors. For example, alkylation of thione intermediates with chloroacetic acid methyl ester or dimethyl sulfate can yield S-substituted derivatives, as demonstrated in heterocyclic compound syntheses . Key steps include:

- Cyclization of 4,5-dihydrooxazole precursors with propanoic acid derivatives.

- Esterification under acidic catalysis (e.g., sulfuric acid) with methanol .

- Purification via recrystallization or column chromatography to isolate the target ester .

Q. Which analytical techniques are most reliable for structural characterization and purity assessment?

- Nuclear Magnetic Resonance (NMR): and NMR confirm substituent positions and stereochemistry. For example, NMR detects C=S (176 ppm) in intermediates and its absence in final products .

- Infrared Spectroscopy (IR): Identifies functional groups (e.g., ester C=O at ~1730 cm, lactone C=O at ~1780 cm) .

- Gas Chromatography-Mass Spectrometry (GC-MS): Validates purity and molecular weight, particularly when coupled with derivatization protocols for fatty acid methyl esters (FAMEs) .

Advanced Research Questions

Q. How do reaction parameters influence stereochemical outcomes during synthesis?

Stereoselectivity is sensitive to solvent polarity, temperature, and catalysts. For instance:

- Chiral catalysts (e.g., oxazaborolidinones) can induce enantioselectivity in esterification .

- Polar aprotic solvents (e.g., DMF) favor cyclization by stabilizing transition states .

- Kinetic vs. thermodynamic control at elevated temperatures may lead to isomerization .

Q. What strategies mitigate challenges in achieving high purity, particularly for catalytic or biological studies?

- Chromatographic Purification: Reverse-phase HPLC or silica gel chromatography resolves byproducts from cyclization/alkylation steps .

- Recrystallization Optimization: Solvent mixtures (e.g., methanol/water) improve crystal lattice formation .

- In-line Monitoring: Thin-layer chromatography (TLC) tracks reaction progress to minimize side reactions .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

- pH Sensitivity: Hydrolysis of the ester moiety occurs under alkaline conditions (pH > 9), necessitating buffered solutions (pH 6–8) for long-term storage .

- Thermal Stability: Decomposition above 150°C requires low-temperature storage (-20°C) and inert atmospheres (N) during reactions .

- Analytical Validation: Accelerated stability studies using HPLC quantify degradation products (e.g., free acid forms) .

Q. Which computational methods predict reactivity in nucleophilic or electrophilic environments?

- Density Functional Theory (DFT): Models electron density distribution to identify reactive sites (e.g., oxazole ring susceptibility to electrophilic substitution) .

- Molecular Dynamics (MD) Simulations: Predict solvation effects on ester hydrolysis rates .

- Docking Studies: Assess binding affinity in drug design contexts, particularly for oxazole-based pharmacophores .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.